

Solubility and stability of 2-Fluoro-5-formylbenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzonitrile

Cat. No.: B141211

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An In-depth Technical Guide to the Solubility and Stability of **2-Fluoro-5-formylbenzonitrile**

Introduction

2-Fluoro-5-formylbenzonitrile, with CAS number 218301-22-5, is a substituted benzonitrile derivative that serves as a key intermediate in the synthesis of various organic compounds, notably in the pharmaceutical industry.^{[1][2][3][4]} It is utilized in the preparation of heterocyclic compounds, including PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib.^{[2][3][5][6]} Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is critical for researchers and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of **2-Fluoro-5-formylbenzonitrile**. It includes detailed experimental protocols for assessing these properties and outlines potential degradation pathways.

Physicochemical Properties

2-Fluoro-5-formylbenzonitrile is a white to light yellow powder or crystalline solid.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Fluoro-5-formylbenzonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ FNO	[1][7][8]
Molecular Weight	149.12 g/mol	[7][8]
Appearance	White to yellow powder/solid	[1][2]
Melting Point	80-84 °C (lit.)	[1][2][3][5]
Boiling Point	215.6 ± 20.0 °C (Predicted)	[1][9]
Density	1.25 - 1.265 g/cm ³ (Predicted)	[1][2]
CAS Number	218301-22-5	[1][10][11]

Solubility Profile

The solubility of **2-Fluoro-5-formylbenzonitrile** is a key factor in its handling, reaction kinetics, and purification. Based on available data, it is generally soluble in common organic solvents and insoluble in water.

Table 2: Qualitative Solubility Data for **2-Fluoro-5-formylbenzonitrile**

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[1][9][12]
Methanol	Soluble	[1][9]
Ethanol	Soluble	[12]
Diethyl Ether	Soluble	[12]
Water	Insoluble	[12]

Stability and Storage

Understanding the stability of **2-Fluoro-5-formylbenzonitrile** is essential for maintaining its purity and integrity during storage and handling.

General Stability

The compound is stable under recommended storage conditions.^[11] It should be stored in a tightly closed container in a dry, well-ventilated place, kept in the dark.^{[9][10][13]}

Incompatible Materials and Conditions to Avoid

To prevent degradation, the compound should be kept away from incompatible substances and adverse conditions.

Table 3: Incompatibilities and Conditions to Avoid

Category	Incompatible Materials / Conditions	Reference(s)
Chemicals	Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents.	^{[11][14]}
Conditions	Direct light, moisture, excess heat.	^{[11][13]}

Hazardous Decomposition Products

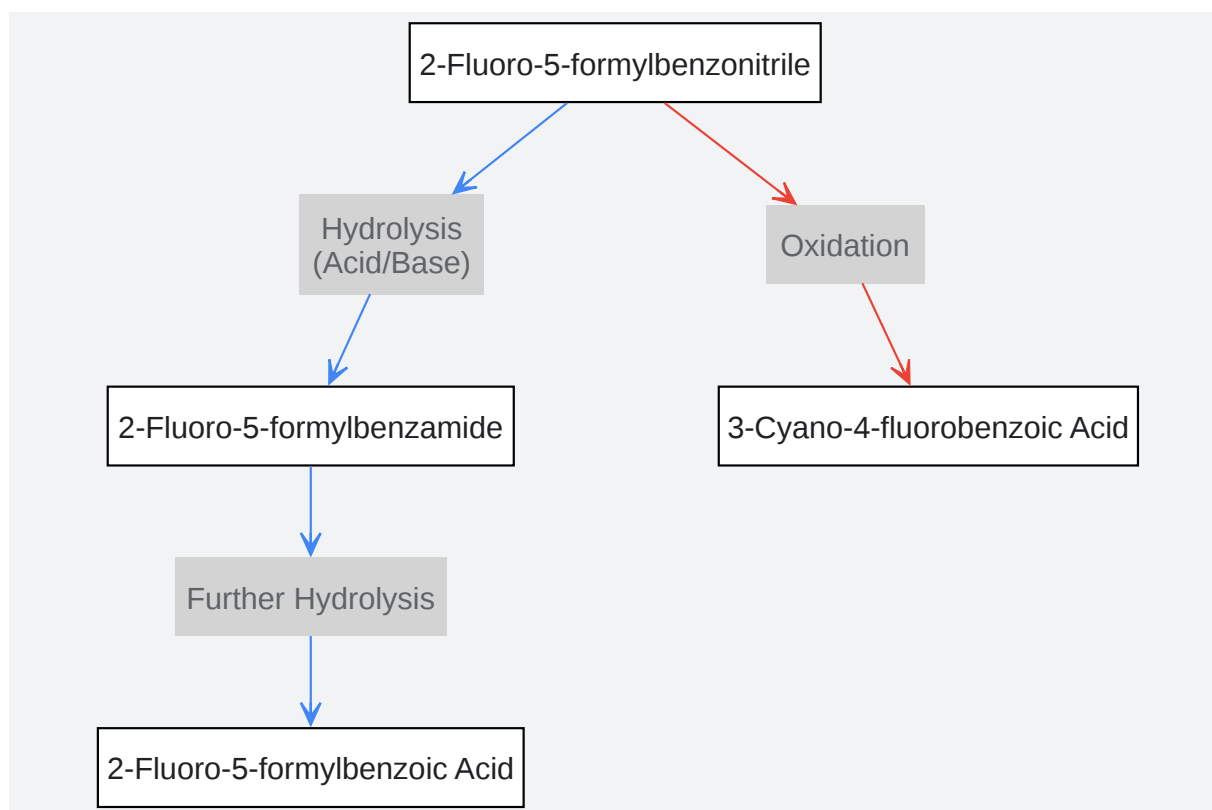
Under fire conditions, the compound may decompose to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.^{[10][11]}

Potential Degradation Pathways

While specific degradation studies for **2-Fluoro-5-formylbenzonitrile** are not extensively published, potential degradation pathways can be inferred based on its functional groups (aldehyde, nitrile) under hydrolytic or oxidative stress.

- Hydrolysis: The nitrile group can undergo hydrolysis, first to an amide (2-fluoro-5-formylbenzamide) and subsequently to a carboxylic acid (2-fluoro-5-formylbenzoic acid). This can be catalyzed by strong acids or bases.

- Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 3-cyano-4-fluorobenzoic acid.



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Caption: Potential degradation pathways for **2-Fluoro-5-formylbenzonitrile**.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical intermediates like **2-Fluoro-5-formylbenzonitrile**.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol describes a general method for assessing solubility in various solvents.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

Objective: To determine the qualitative and quantitative solubility of the compound at a specified temperature (e.g., 25 °C).

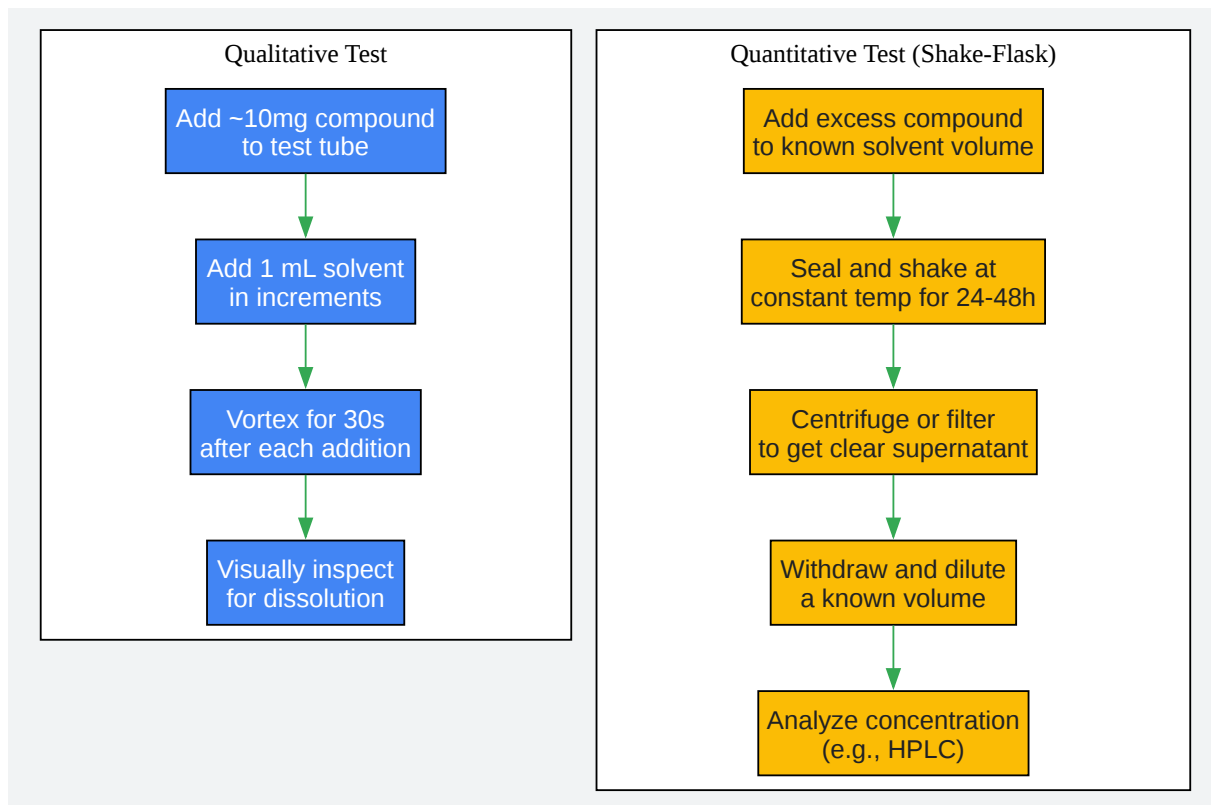
Materials:

- **2-Fluoro-5-formylbenzonitrile**
- Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
- Analytical balance
- Vials with screw caps
- Vortex mixer and/or shaker bath
- Temperature-controlled environment
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

- Qualitative Assessment:
 - Add approximately 10 mg of the compound to a test tube.
 - Add 1 mL of the selected solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.
 - Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (Shake-Flask Method):

- Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 2 mL). This ensures a saturated solution is formed.
- Seal the vial and place it in a shaker bath at a constant temperature (25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and take the supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).
- Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
- Analyze the diluted sample using a validated analytical method to determine the concentration.
- Calculate the solubility in mg/mL or mol/L.



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Caption: Experimental workflow for determining solubility.

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18][19][20]

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

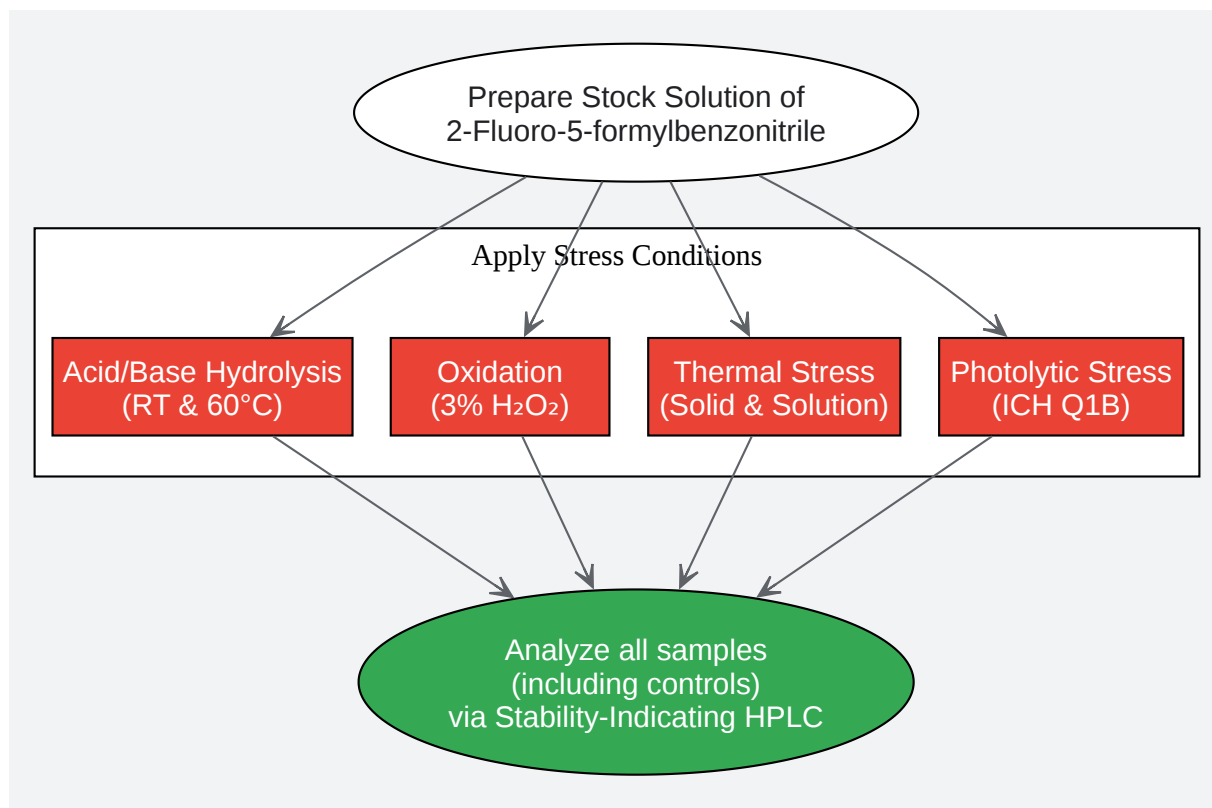
- **2-Fluoro-5-formylbenzonitrile**
- HCl and NaOH solutions (e.g., 0.1 M, 1 M)

- Hydrogen peroxide solution (e.g., 3%)
- High-purity water
- Temperature-controlled oven
- Photostability chamber (ICH Q1B compliant)
- Validated stability-indicating HPLC method

Methodology:

- Preparation of Samples: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
 - Acid and Base Hydrolysis:
 - To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.
 - Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
 - At specified time points, withdraw samples, neutralize them (acid with base, base with acid), and dilute to the target concentration for analysis.
 - Oxidative Degradation:
 - Treat an aliquot of the stock solution with 3% hydrogen peroxide.
 - Store at room temperature and monitor at various time points (e.g., 2, 6, 24 hours).
 - Dilute samples for analysis as needed.
 - Thermal Degradation:
 - Expose a solid sample of the compound to dry heat in an oven (e.g., 105 °C) for 24 hours.
- [\[21\]](#)

- Also, expose a solution sample to heat (e.g., 60 °C).
- After exposure, dissolve/dilute the samples appropriately and analyze.
- Photolytic Degradation:
 - Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.
 - Analyze the samples after exposure.
- Analysis:
 - Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
 - Assess the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.



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Caption: Workflow for a forced degradation (stability) study.

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